molecular formula C17H19NO4 B5935410 N-(3',4',5'-trimethoxybiphenyl-3-yl)acetamide

N-(3',4',5'-trimethoxybiphenyl-3-yl)acetamide

Cat. No.: B5935410
M. Wt: 301.34 g/mol
InChI Key: GEDIMQGECXSEKB-UHFFFAOYSA-N
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Description

N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide is an organic compound characterized by the presence of a biphenyl core substituted with three methoxy groups and an acetamide functional group

Properties

IUPAC Name

N-[3-(3,4,5-trimethoxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11(19)18-14-7-5-6-12(8-14)13-9-15(20-2)17(22-4)16(10-13)21-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDIMQGECXSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide typically involves the acylation of 3’,4’,5’-trimethoxybiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity to these targets, while the acetamide group can form hydrogen bonds, stabilizing the compound-target complex. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3’,4’,5’-trimethoxybiphenyl-3-yl)acetamide is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .

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